molecular formula C10H11F2NO2S B13750283 1-(3,4-Difluorophenyl)sulfonylpyrrolidine

1-(3,4-Difluorophenyl)sulfonylpyrrolidine

Cat. No.: B13750283
M. Wt: 247.26 g/mol
InChI Key: MUNSRPVZCNLQQQ-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)sulfonylpyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-difluorophenyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)sulfonylpyrrolidine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)sulfonylpyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding sulfides.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring can be functionalized further.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Reactions: Products include substituted pyrrolidines with various functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include sulfides.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

1-(3,4-Difluorophenyl)sulfonylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the difluorophenyl group can enhance binding affinity and selectivity towards specific targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)sulfonylpyrrolidine can be compared with other similar compounds, such as:

    1-(3,4-Difluorophenyl)sulfonylpyrazole: Similar in structure but contains a pyrazole ring instead of a pyrrolidine ring.

    1-(3,4-Difluorophenyl)sulfonylpiperidine: Contains a piperidine ring, which is a six-membered ring compared to the five-membered pyrrolidine ring.

    1-(3,4-Difluorophenyl)sulfonylmorpholine: Contains a morpholine ring, which includes an oxygen atom in the ring structure.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the difluorophenyl sulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11F2NO2S

Molecular Weight

247.26 g/mol

IUPAC Name

1-(3,4-difluorophenyl)sulfonylpyrrolidine

InChI

InChI=1S/C10H11F2NO2S/c11-9-4-3-8(7-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2

InChI Key

MUNSRPVZCNLQQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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